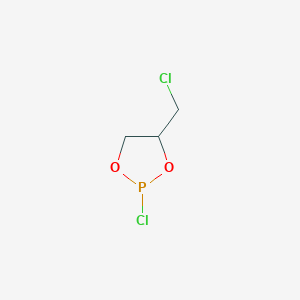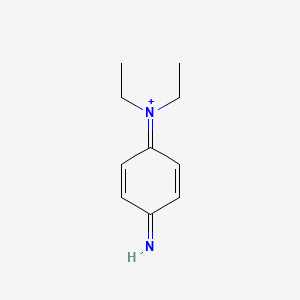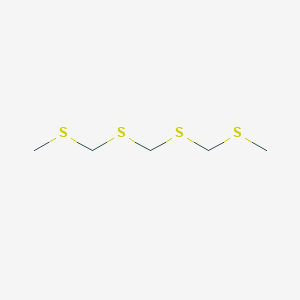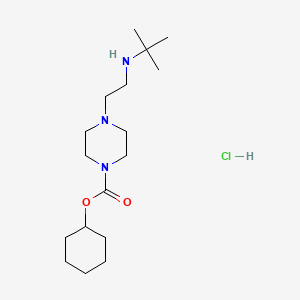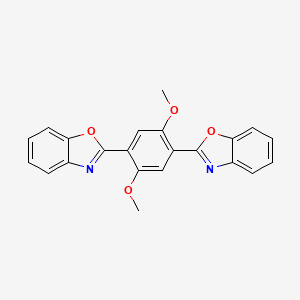
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is an organic compound known for its unique photophysical properties It belongs to the class of benzoxazole derivatives, which are widely studied for their fluorescence and luminescence characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. This is followed by the introduction of methoxy groups at the 1,4-positions of the benzene ring. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzoxazole rings can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Mecanismo De Acción
The compound exerts its effects primarily through its photophysical properties. Upon excitation by ultraviolet or visible light, it undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This fluorescence mechanism involves the absorption of photons, excitation of electrons to higher energy levels, and subsequent release of energy as photons during the return to the ground state. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful for imaging and diagnostic applications.
Comparación Con Compuestos Similares
- 2,5-Bis(2-benzoxazolyl)hydroquinone
- 2,5-Bis(benzo[d]oxazol-2-yl)-4-methoxyphenol
Comparison: 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to its analogs. For instance, the presence of methoxy groups enhances its solubility and modifies its electronic properties, making it more suitable for certain applications in optoelectronics and bioimaging. In contrast, its analogs may exhibit different fluorescence characteristics and reactivity profiles, making them more suitable for other specialized applications.
Propiedades
Número CAS |
33450-14-5 |
|---|---|
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzoxazol-2-yl)-2,5-dimethoxyphenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O4/c1-25-19-11-14(22-24-16-8-4-6-10-18(16)28-22)20(26-2)12-13(19)21-23-15-7-3-5-9-17(15)27-21/h3-12H,1-2H3 |
Clave InChI |
FCRDDZLJPSABCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=NC3=CC=CC=C3O2)OC)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


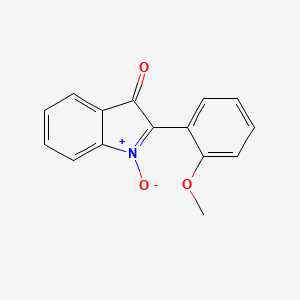
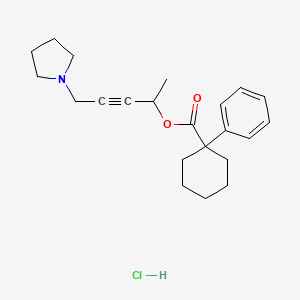
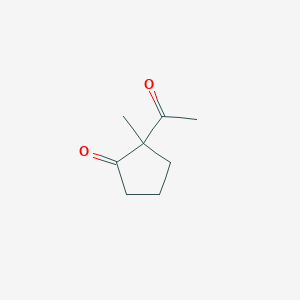

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
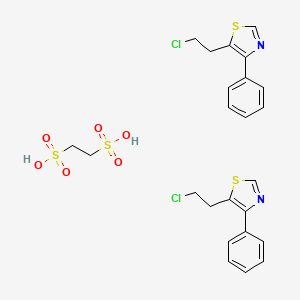

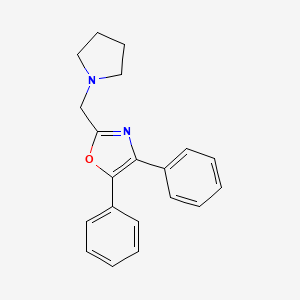
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
